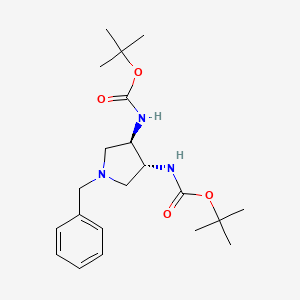

(R,R)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine

Description

(R,R)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine (CAS: 205251-35-0) is a chiral pyrrolidine derivative with two tert-butoxycarbonyl (Boc) protecting groups on its 3,4-amino positions and a benzyl substituent at the nitrogen atom. Its stereochemistry is defined by the (3R,4R) configuration, which distinguishes it from diastereomeric counterparts like the (S,S)-form. The compound’s structure includes a rigid trans-diaminopyrrolidine core, making it a valuable intermediate in asymmetric synthesis and medicinal chemistry, particularly for designing enzyme inhibitors or ligands .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O4/c1-20(2,3)27-18(25)22-16-13-24(12-15-10-8-7-9-11-15)14-17(16)23-19(26)28-21(4,5)6/h7-11,16-17H,12-14H2,1-6H3,(H,22,25)(H,23,26)/t16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWWHPLYCKURHB-IAGOWNOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1NC(=O)OC(C)(C)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzylamine.

Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Pyrrolidine Ring: The protected amine is then subjected to cyclization to form the pyrrolidine ring. This can be achieved through various methods, including intramolecular cyclization reactions.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(R,R)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

Substitution: Nucleophilic substitution reactions can be performed to replace the benzyl group with other substituents.

Biological Activity

(R,R)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine is a chiral diamine that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is part of a broader class of pyrrolidine derivatives, which have been explored for their roles in various therapeutic areas, including cancer treatment, antiviral activity, and as enzyme inhibitors.

- Molecular Formula : C14H27N3O4

- Molecular Weight : 301.38 g/mol

- CAS Number : 161723-00-8

Biological Significance

The biological activity of this compound is primarily linked to its structural features that allow it to interact with various biological targets. Its enantiomerically enriched structure contributes to its selectivity and efficacy in biological systems.

- Antiviral Activity :

- Enzyme Inhibition :

- Anticancer Properties :

Case Study 1: Antiviral Activity

A study focused on the synthesis and evaluation of pyrrolidine derivatives showed that this compound could inhibit HIV-1 protease effectively. The compound's ability to fit into the active site of the enzyme was confirmed through molecular docking studies, indicating a promising lead for antiviral drug development.

Case Study 2: Enzyme Inhibition

A series of experiments evaluated the inhibitory effects of various diamine derivatives on 15-LOX. The results indicated that modifications to the benzyl group significantly influenced the inhibitory potency. For example, compounds with electron-donating groups exhibited stronger inhibition compared to those with electron-withdrawing groups .

Data Tables

Scientific Research Applications

Medicinal Chemistry

HIV-1 Protease Inhibitors

The compound plays a crucial role in the synthesis of HIV-1 protease inhibitors. The trans-3,4 arrangement is essential for creating dipeptidyl transferase-4 inhibitors, which are vital in the treatment of HIV infections. The enantioselective 1,3-dipolar cycloaddition reactions utilizing (R,R)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine have shown promising results in generating potent inhibitors with high enantiomeric purity .

Anticoagulants and Antifungals

In addition to its role in HIV therapy, this compound is involved in synthesizing potent anticoagulants and antifungal agents. The unique structural properties of the diaminopyrrolidine moiety facilitate the development of new therapeutic agents with improved efficacy and selectivity .

Catalysis

Chiral Catalysts

this compound is utilized as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enhances the selectivity and efficiency of various catalytic reactions. For instance, it has been employed in enantioselective hydrogenation and other transformations that require high stereochemical control .

Imaging and Diagnostics

Radioactive Metal Complexes

The compound has been explored for its potential to form complexes with radioactive metals, such as Technetium-99m (Tc-99m). These complexes are valuable in medical imaging applications, allowing for the visualization of specific tissues within the body. The ability to target specific biological sites enhances the diagnostic capabilities of imaging agents .

Structural Chemistry

Synthesis of Chiral Intermediates

this compound serves as a chiral intermediate for synthesizing various pharmaceuticals and agrochemicals. Its structural characteristics allow for modifications that lead to diverse derivatives with tailored biological activities .

Comprehensive Data Table

| Application Area | Specific Use | Significance |

|---|---|---|

| Medicinal Chemistry | HIV-1 protease inhibitors | Essential for HIV treatment |

| Anticoagulants & antifungals | Development of new therapeutic agents | |

| Catalysis | Chiral catalysts | Enhances selectivity in asymmetric reactions |

| Imaging & Diagnostics | Radioactive metal complexes | Improves diagnostic imaging capabilities |

| Structural Chemistry | Chiral intermediates for pharmaceuticals | Enables synthesis of diverse bioactive compounds |

Case Studies

-

Enantioselective Synthesis of HIV Inhibitors

A study demonstrated the use of this compound in synthesizing a series of HIV protease inhibitors through optimized 1,3-dipolar cycloaddition reactions. The resulting compounds exhibited high potency against viral replication with favorable pharmacokinetic profiles . -

Development of Anticoagulants

Research highlighted the synthesis of novel anticoagulants using this compound as a key building block. The resulting anticoagulants showed enhanced activity compared to existing treatments, providing a promising avenue for further development . -

Imaging Applications with Tc-99m Complexes

The formation of stable Tc-99m complexes using this compound has been explored for targeted imaging applications. These complexes demonstrated significant localization in specific tissues, enhancing their utility as diagnostic tools .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₂₁H₃₃N₃O₄

- Exact Mass : 391.247 g/mol

- Hydrogen Bond Donors/Acceptors: 2/5

- Stereochemistry : (3R,4R)-configured, trans-diamine arrangement .

- Synthesis: Typically prepared via Boc protection of (R,R)-N-benzyl-3,4-trans-diaminopyrrolidine (CAS: 140134-21-0), a precursor with free amino groups .

The compound is compared to structurally and functionally related pyrrolidine derivatives, focusing on stereochemistry, Boc protection, and biological activity.

Table 1: Structural and Functional Comparison

Key Findings :

Stereochemical Impact :

- The (R,R)-configuration in the target compound confers distinct stereoselectivity compared to the (S,S)-diastereomer (CAS: 246149-02-0). For instance, the (S,S)-form is commercially scarce and priced significantly higher ($4,000/g) due to synthetic challenges .

Boc Protection vs.

Solubility and Stability: Boc-protected derivatives like (R)-3-(N-Boc-amino)pyrrolidine require cold storage (0–6°C) to prevent decomposition, whereas the free diamine (CAS: 140134-21-0) is more hygroscopic and prone to oxidation .

Synthetic Utility :

- The rigid trans-diamine scaffold in the target compound is advantageous for constructing chiral ligands, whereas simpler analogs (e.g., single-Boc pyrrolidines) are more commonly used in peptide coupling .

Q & A

Q. Basic

| Technique | Parameters | Key Insights | Reference |

|---|---|---|---|

| Chiral HPLC | Chiralpak AD-H column, 90:10 hexane:IPA | Retention time matches (R,R)-enantiomer | |

| ¹H NMR | 400 MHz, CDCl₃ | Coupling constants (J3,4 = 8–10 Hz) confirm trans-diamine geometry | |

| Optical Rotation | [α]D²⁵ = +15° to +20° (c=1, CHCl₃) | Validates enantiopurity vs. literature |

How does the trans-3,4-diamine configuration influence catalytic efficacy in asymmetric reactions?

Advanced

The trans configuration imposes a rigid, planar geometry that enhances substrate binding in chiral catalysts. For example:

- Steric effects : The benzyl and Boc groups create a chiral pocket, improving enantioselectivity in aldol reactions.

- Electronic effects : The diamine’s lone pairs facilitate coordination to metals (e.g., Cu²⁺) in asymmetric cyclopropanation .

Comparative studies with cis isomers show ≤70% ee for cis vs. ≥95% ee for trans configurations in ketone reductions .

What are common side reactions during Boc protection, and how are they mitigated?

Q. Basic

- Overprotection : Boc groups may form on both amines. Mitigate by using stoichiometric Boc₂O (1.1 eq) and low temperatures (0–5°C) .

- Ring-opening : Acidic conditions can hydrolyze the pyrrolidine. Use mild bases (e.g., NaHCO₃) during workup .

- Monitoring : Track reaction progress via TLC (Rf = 0.5 in EtOAc/hexane) or in-situ IR for Boc carbonyl (~1700 cm⁻¹) .

How can researchers optimize reaction conditions to suppress racemization during deprotection?

Q. Advanced

- Acid choice : Use TFA/DCM (1:4) at -20°C to minimize protonation of the chiral center .

- Kinetic control : Limit deprotection time to 1–2 hours.

- Additives : Include scavengers like triisopropylsilane to trap carbocations .

Post-deprotection, immediately neutralize with aqueous Na₂CO₃ to stabilize the free amine .

What strategies validate the absence of dimesolate byproducts in final products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.